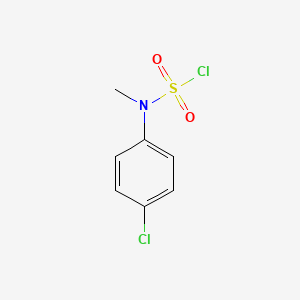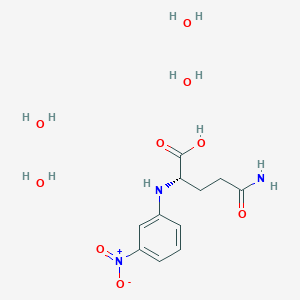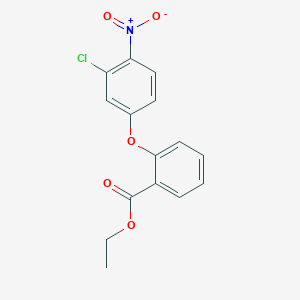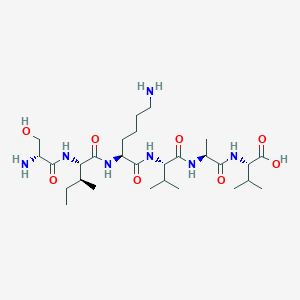
(4-Chlorophenyl)methylsulfamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a white to off-white powder that is sensitive to moisture . This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)methylsulfamyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfite, followed by oxidation with manganese dioxide . Another method involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate, followed by oxidation with hydrogen peroxide .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the same basic reactions as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)methylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfone Derivatives: Formed from oxidation reactions.
Sulfide Derivatives: Formed from reduction reactions.
Applications De Recherche Scientifique
(4-Chlorophenyl)methylsulfamyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the development of drugs, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)methylsulfamyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modify proteins by reacting with amino acid residues, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chlorophenyl)methanesulfonyl chloride
- (4-Chlorophenyl)methylsulfone
- (4-Chlorophenyl)methylsulfide
Uniqueness
(4-Chlorophenyl)methylsulfamyl chloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with nucleophiles and its ability to form stable sulfonamide derivatives distinguish it from other similar compounds .
Propriétés
Numéro CAS |
868622-96-2 |
|---|---|
Formule moléculaire |
C7H7Cl2NO2S |
Poids moléculaire |
240.11 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10(13(9,11)12)7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clé InChI |
QWJYHEJXSQDOEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)



![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)



![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

